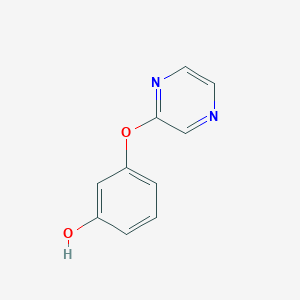

3-(Pyrazin-2-yloxy)phenol

Description

3-(Pyrazin-2-yloxy)phenol (CAS: 72503-62-9) is an aromatic ether derivative featuring a phenolic hydroxyl group and a pyrazine ring connected via an ether linkage. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol and a polar surface area (PSA) of 58.22 Ų, indicating moderate polarity . Notably, it was listed as a discontinued product by CymitQuimica in 2025, suggesting challenges in synthesis or market demand .

Properties

IUPAC Name |

3-pyrazin-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-7-11-4-5-12-10/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIKVOUUHRWOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyrazin-2-yloxy)phenol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic group linked to a pyrazine moiety through an ether bond. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | E. coli | 32 µg/mL |

| Pyrazole Derivative B | S. aureus | 16 µg/mL |

| This compound | Unknown | TBD |

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, pyrazinib (a related compound) has shown anti-angiogenic properties and reduced oxidative phosphorylation in cancer models .

Case Study: Anticancer Effects in Oesophageal Adenocarcinoma

In a study involving oesophageal adenocarcinoma (OAC), pyrazinib was shown to significantly reduce cell survival following irradiation, indicating its potential as a radiosensitizer . This suggests that this compound may also enhance the efficacy of radiation therapy in similar cancer types.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells.

- Induction of Apoptosis : Evidence suggests that related compounds can activate apoptotic pathways through caspase activation and modulation of pro-apoptotic proteins .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine release, as seen with other pyrazole derivatives .

Research Findings and Future Directions

Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Comprehensive studies are required to evaluate the compound's efficacy across different cancer cell lines and animal models.

- Mechanistic Studies : Understanding the specific pathways affected by this compound will aid in elucidating its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity can guide the development of more potent derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Pyrazin-2-yloxy)phenol with structurally related compounds, emphasizing substituent variations and functional roles:

Key Differences and Implications

Bioactivity and Applications: Pyrazoxyfen and cyanazine are herbicidal due to their triazine/pyrazole cores and halogen substituents, which enhance binding to plant acetolactate synthase (ALS) enzymes .

Synthetic Accessibility and Stability: The discontinued status of this compound may reflect challenges in ether bond stability or purification, whereas cyanazine and pyrazoxyfen benefit from established agrochemical synthetic routes . The bromine atom in 2-(Benzyloxy)-3-bromophenol increases reactivity for cross-coupling reactions but also raises toxicity concerns, limiting its utility compared to the pyrazine derivative .

Cost and Commercial Viability: At €376/50 mg, this compound is significantly costlier than bulk agrochemicals like cyanazine, which are produced at scale . This cost disparity underscores its niche role in research versus large-scale applications.

Research Findings and Trends

- Agrochemical Potential: Pyrazine derivatives are underrepresented in herbicides compared to triazines (e.g., cyanazine) . However, this compound’s moderate polarity could optimize soil mobility in pesticide formulations.

- Pharmaceutical Relevance: Pyrazines are key in antitubercular (e.g., pyrazinamide) and anticancer drugs.

- Synthetic Challenges: The discontinuation of this compound by CymitQuimica contrasts with its availability from Hubei Guoyunfurui, suggesting regional variability in synthesis capabilities or regulatory constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.